molecular formula C27H46O B13754874 Epi-Allocholesterol CAS No. 566-90-5

Epi-Allocholesterol

Cat. No.: B13754874
CAS No.: 566-90-5
M. Wt: 386.7 g/mol
InChI Key: UIMGHSAOLFTOBF-VEIPTCAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-Allocholesterol is a high-purity sterol isomer provided for life sciences research. It is offered as a tool for investigating the critical relationship between sterol structure and biological function in cellular systems. Research indicates that subtle changes in sterol configuration, such as the stereochemistry of the hydroxyl group or the double bond position in the ring system, can profoundly impact membrane properties, protein function, and cellular signaling pathways . Studies on related sterols have shown that specific sterol structures are required to support processes such as bacterial internalization into host cells and the activation of receptors like the insulin receptor . As a defined sterol isomer, this compound is valuable for probing these structure-dependent effects in areas including lipid raft formation, membrane fluidity, and signal transduction. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

566-90-5

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

UIMGHSAOLFTOBF-VEIPTCAHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Origin of Product

United States

Chemical Structure and Stereochemical Characterization of Epi Allocholesterol

Defining Epi-Allocholesterol: Epimeric Relationship and Double Bond Configuration

This compound is a distinct stereoisomer of cholesterol, classified within the broad family of sterols. Its unique structural identity is established by the specific stereochemistry of its hydroxyl group and the configuration of its core steroid nucleus. The prefix "epi-" signifies that this compound is an epimer, a type of diastereomer where the configuration differs at only one of multiple stereogenic centers. wikipedia.org In the context of this compound, this singular difference occurs at the C3 position. While cholesterol features a hydroxyl group in the beta (β) orientation (projecting upwards from the steroid plane), this compound is defined by a hydroxyl group in the alpha (α) configuration (projecting downwards). nih.gov

The term "allo" in its name points to the stereochemical arrangement at the junction of the A and B rings of the steroid framework. Steroids in the "allo" series are characterized by a trans-fusion of the A/B rings. This is a result of the hydrogen atom at the C5 position having an alpha (α) configuration, which leads to a relatively flat and rigid A/B ring system.

Furthermore, the double bond in the allocholesterol (B1250496) series is typically found at the C4-C5 position. nih.gov This placement is a key differentiator from cholesterol, where the double bond is located at the C5-C6 position within the B ring. wikipedia.org The synthesis of this compound has been documented in scientific literature, for instance, through the reduction of cholestenone with aluminum isopropylate, which yields a mixture containing this compound. acs.organnualreviews.orgnih.gov

Comparative Stereochemistry with Other Sterol Isomers and Analogues

The stereochemical differences between this compound, Cholesterol , and Epicholesterol (B1239626) are precise and define their distinct chemical identities.

Cholesterol: The primary reference sterol, cholesterol, possesses a 3β-hydroxyl group and a double bond between carbons C5 and C6. wikipedia.org This structure is fundamental to its role in animal cell membranes.

Epicholesterol: As an epimer of cholesterol, Epicholesterol also has a double bond at the C5-C6 position but differs in the orientation of the hydroxyl group at C3, which is in the α-position. nih.govresearchgate.net It is a diastereomer of cholesterol. researchgate.net

This compound: This isomer is distinguished from both cholesterol and epicholesterol. Like epicholesterol, it has a 3α-hydroxyl group. nih.gov However, it belongs to the "allo" series, meaning it has a trans-fused A/B ring junction (5α-configuration) and its double bond is located at a different position, typically C4-C5. nih.gov

Interactive Data Table: Stereochemical Comparison of Sterol Isomers

FeatureThis compoundCholesterolEpicholesterol
C3-OH Configuration α (axial-like)β (equatorial-like)α (axial-like)
A/B Ring Fusion Trans (5α)Cis-like (Δ⁵)Cis-like (Δ⁵)
Double Bond Position C4-C5C5-C6C5-C6

Differentiation from Ent-Cholesterol

Ent-Cholesterol is the enantiomer of cholesterol. researchgate.net Enantiomers are stereoisomers that are non-superimposable mirror images of one another. youtube.com This means that every stereocenter in Ent-Cholesterol is inverted relative to the corresponding center in naturally occurring cholesterol. researchgate.net While this results in Ent-Cholesterol also having a 3α-hydroxyl group, all other chiral centers are inverted as well.

In contrast, this compound is a diastereomer of cholesterol. Diastereomers are stereoisomers that are not mirror images of each other. This compound shares the same configuration as cholesterol at most stereocenters, with specific differences only at the C3 and C5 positions, and the location of the double bond. Therefore, it is not a mirror image of cholesterol and is structurally distinct from Ent-Cholesterol.

Absolute and Relative Stereochemical Assignment Methodologies in Academic Contexts

In academic and research environments, the unambiguous determination of the absolute and relative stereochemistry of complex molecules like this compound is achieved through a suite of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a cornerstone for elucidating the relative stereochemistry of sterols. nih.govscilit.com The precise chemical shifts and coupling constants of protons are highly sensitive to their 3D arrangement. For example, the configuration of the C3-hydroxyl group can be inferred from the signal of the attached proton (H3). A 3α-hydroxyl group (as in this compound) typically results in an axial H3 proton, which displays a different multiplicity and chemical shift compared to the equatorial H3 proton of a 3β-hydroxyl steroid. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide data on through-space correlations between protons, which is critical for confirming conformational details like the trans-fusion of the A/B rings. scilit.com

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a crystalline compound. mdpi.comscielo.org.mx This technique maps the precise spatial position of every atom in the crystal lattice by analyzing how X-rays are diffracted. researchgate.net It provides unequivocal proof of the absolute stereochemistry at each chiral center, making it the gold standard, provided a suitable single crystal of the compound can be grown. mdpi.comresearchgate.net

Chemical Correlation: The stereochemistry of a sterol can sometimes be determined by chemically converting it into a compound whose structure is already known. If the reaction pathway does not alter the stereocenters , the stereochemistry of the starting material can be confidently inferred from the known structure of the product.

These methods, often used in combination, provide the rigorous, evidence-based framework required for the precise stereochemical characterization of this compound and its related isomers. cas.cz

Laboratory Synthesis and Chemical Derivatization of Epi Allocholesterol

Historical Chemical Synthesis Methodologies for Allocholesterol (B1250496) and Epi-Allocholesterol

Early methods for the preparation of allocholesterol and its epimer, this compound, often resulted in mixtures that were challenging to separate. One of the notable early syntheses involved the reduction of cholestenone. For instance, the reduction of cholestenone with aluminum isopropylate yielded a molecular compound of allocholesterol and this compound. annualreviews.org The separation of these two epimers was achieved by precipitating allocholesterol with digitonin (B1670571), a plant-derived glycoside known to selectively form complexes with 3β-hydroxy steroids. annualreviews.org

Another approach involved the catalytic reduction of cholestenone using a Raney nickel catalyst, which also produced a mixture of the epimeric allocholesterols. annualreviews.org Furthermore, the treatment of the Grignard reagent derived from cholesteryl chloride with oxygen was found to produce a mixture of cholesterol and epicholesterol (B1239626), which could be separated by fractional crystallization of their acetates or by using digitonin to precipitate the cholesterol. annualreviews.org A synthesis of both allocholesterol and this compound was also reported by McKennis and Gaffney in 1948. oregonstate.edunih.gov These early methods, while foundational, often lacked the high stereoselectivity of modern techniques.

The formation of a molecular compound of allocholesterol and this compound from Δ³,⁵-cholestadiene has also been described, highlighting another route to these isomers. acs.org The challenge in these historical methods was not only the synthesis itself but also the effective separation and purification of the desired epimer from a mixture of closely related steroids.

Modern Stereoselective Synthetic Approaches for this compound

Contemporary synthetic chemistry offers more refined and stereoselective methods for producing this compound, minimizing the formation of unwanted isomers. These modern approaches often employ sophisticated catalysts and reaction conditions to control the stereochemical outcome of key steps. While specific, highly detailed modern stereoselective syntheses exclusively for this compound are not extensively detailed in the provided results, the principles of modern stereoselective synthesis can be applied.

For instance, modern synthetic routes often utilize chiral auxiliaries or catalysts to direct the stereochemistry of reactions. The development of stereoselective reduction methods for ketones is a prime example. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, allowing for the preferential formation of the 3α-hydroxyl group characteristic of this compound.

The total synthesis of cholesterol itself, achieved by research groups led by Robert Robinson and R.B. Woodward in the early 1950s, laid the groundwork for the synthesis of its various isomers. wikipedia.org These landmark syntheses demonstrated the power of multi-step organic synthesis to construct complex natural products with precise stereochemical control. wikipedia.org Modern adaptations of these strategies, coupled with new catalytic methods, would enable the efficient and stereoselective synthesis of this compound. For example, stereoselective 1,4-selective addition reactions, such as the addition of lithioacetonitrile to an alkylidene malonate, showcase the precision achievable in modern synthesis. chemrxiv.org Similarly, stereoselective epoxidation and subsequent ring-opening reactions are powerful tools for installing specific stereocenters. rsc.org

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and elucidating reaction mechanisms. The synthesis of isotopically labeled this compound allows researchers to follow its fate in biological systems and to study the kinetics of enzymatic reactions involving this sterol.

Common isotopes used in labeling studies include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The synthesis of labeled this compound would typically involve the introduction of the isotope at a specific position in the molecule using a labeled precursor.

For example, a facile synthesis of [¹⁴C]epicholesterol has been described, starting from [¹⁴C]cholesterol. nih.gov This method involves converting the labeled cholesterol to cholesteryl mesylate, followed by treatment with cesium acetate (B1210297) and 18-crown-6 (B118740) to yield epicholesteryl acetate, which is then hydrolyzed to [¹⁴C]epicholesterol. nih.gov A similar strategy could likely be adapted for the synthesis of labeled this compound starting from a correspondingly labeled allocholesterol precursor.

Deuterium labeling is another common strategy. Methods for the site-specific introduction of deuterium into the steroid nucleus have been developed. For instance, a method for preparing [6,7,7-²H₃] sterols involves the base-catalyzed exchange of protons for deuterons at the C-7 position of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by reduction with sodium borodeuteride to introduce a third deuterium at C-6. nih.gov Such strategies could be employed to synthesize deuterium-labeled this compound to investigate its metabolism and the kinetic isotope effects of enzymes that process it. symeres.comarkat-usa.org The synthesis of cholesterol-3,4-¹³C₂ has also been reported, providing a template for creating ¹³C-labeled sterols. xml-journal.net

Synthesis of this compound Analogues for Structure-Activity Relationship Research

The synthesis of analogues of this compound is crucial for understanding how its structure relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its function. This is a fundamental aspect of drug discovery and chemical biology. mdpi.comresearchcommons.orgmdpi.com

The synthesis of these analogues can involve various chemical transformations. For example, modifications to the side chain, the steroid nucleus, or the hydroxyl group at the C-3 position can be made. The synthesis of various sterol derivatives, such as those with modified side chains or additional functional groups on the steroid rings, has been reported in the context of studying cholesterol metabolism and its role in disease.

Structure-activity relationship (SAR) studies on other complex molecules like tetrahydrolipstatin and quinazoline (B50416) derivatives demonstrate the power of this approach. mdpi.comnih.gov For these molecules, the synthesis of a series of stereoisomers and derivatives allowed for the identification of the pharmacophore—the essential structural features responsible for their biological activity. nih.govnih.gov A similar approach applied to this compound would involve synthesizing a library of related compounds and evaluating their biological effects.

For instance, analogues could be created by altering the length or branching of the side chain, introducing unsaturation or functional groups into the steroid rings, or by esterifying or etherifying the 3α-hydroxyl group. The evaluation of these analogues in relevant biological assays would then provide insights into the structural requirements for the activity of this compound.

Molecular Interactions and Fundamental Biological Roles of Epi Allocholesterol

Specific Interactions with Enzymes and Binding Proteins

The unique stereochemistry of epi-allocholesterol, particularly its 3α-hydroxyl group and the Δ⁴ double bond, dictates its interactions with various proteins, often rendering it distinct from its well-studied isomer, cholesterol.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. explorationpub.comwikipedia.org In mammals, two isoforms, ACAT1 and ACAT2, exist, with ACAT1 being ubiquitously expressed. explorationpub.com

ACAT1 is allosterically regulated by cholesterol, which serves as both a substrate and an activator. nih.gov The enzyme exhibits two distinct sterol-binding sites: a substrate-binding site and an allosteric-activator site. The stereospecificity of these sites is critical for enzyme function. Research has shown that the stereochemistry of the hydroxyl group at the C3 position of the sterol is a determining factor for its role as an ACAT1 substrate.

Studies investigating a variety of sterols have demonstrated that this compound is not a substrate for ACAT1. This is attributed to its 3α-hydroxy group, which contrasts with the 3β-hydroxy group of cholesterol required for substrate recognition. Furthermore, unlike its 3β-epimer, allocholesterol (B1250496), which is a substrate (though less efficiently esterified than cholesterol), this compound's 3α-configuration prevents it from being esterified by the enzyme.

In terms of allosteric activation, this compound also proves ineffective. While some sterols that are poor substrates, like epicholesterol (B1239626) (the 3α-epimer of cholesterol), can still modestly activate ACAT1's esterification of other sterols, this compound does not significantly activate the enzyme. This suggests that both the substrate and allosteric sites of ACAT1 have stringent structural requirements that this compound fails to meet.

Table 1: Comparative Interaction of Various Sterols with ACAT1

Sterol Role as Substrate Allosteric Activation of Sitosterol Esterification Key Structural Feature(s)
Cholesterol Yes (Efficient) High (3-fold increase) 3β-OH, Δ⁵ bond
Epicholesterol No (Poor) Moderate (1.5-fold increase) 3α-OH, Δ⁵ bond
Allocholesterol Yes (23% of cholesterol rate) Not specified 3β-OH, Δ⁴ bond
This compound No No significant activation 3α-OH, Δ⁴ bond

This table is generated based on findings from in vitro studies. acs.org

Niemann-Pick C1-Like 1 (NPC1L1) is a transmembrane protein crucial for the absorption of intestinal cholesterol. e-dmj.orgwikipedia.org Its N-terminal domain (NTD) contains a specific sterol-binding pocket that is essential for its function. e-dmj.orgplos.org The drug ezetimibe (B1671841) targets NPC1L1 to inhibit cholesterol uptake. e-dmj.orgmdpi.com

Direct binding studies specifically analyzing the interaction between this compound and NPC1L1 are not extensively documented in the available literature. However, insights can be drawn from competitive binding studies conducted with sterol isomers, which highlight the transporter's binding specificity.

Research on the NPC1L1 N-terminal domain shows a high degree of specificity for cholesterol. In competitive binding assays using ³H-cholesterol, other sterols like desmosterol (B1670304) and lanosterol (B1674476) were effective competitors, but epicholesterol, which shares the 3α-hydroxyl configuration with this compound, was found to be a much less effective competitor for cholesterol binding to the NPC1L1(NTD). plos.org This indicates that the proper stereochemistry of the 3-hydroxyl group (3β) is a critical determinant for high-affinity binding to the NPC1L1 sterol pocket.

Given that this compound also possesses a 3α-hydroxyl group, it is highly probable that it would exhibit similarly poor binding specificity for the NPC1L1 transporter. The structural requirements of the binding pocket appear to be optimized for the planar A-ring and equatorial 3β-hydroxyl group of cholesterol, features that are altered in this compound.

Influence on Membrane Organization and Biophysical Properties

The introduction of this compound into a lipid bilayer significantly alters the membrane's physical characteristics, a direct consequence of its distinct molecular shape compared to cholesterol.

The ability of cholesterol to induce order and promote the formation of liquid-ordered (lₒ) domains, or "rafts," in cell membranes is central to its biological function. redalyc.org This capability is rooted in its flat, rigid, planar steroid ring system and the equatorial orientation of its 3β-hydroxyl group. These features allow it to pack tightly with the acyl chains of phospholipids (B1166683), particularly sphingolipids, reducing their conformational freedom and increasing membrane order.

This compound is far less effective in this role due to two key structural differences:

3α-Hydroxyl Group: The hydroxyl group at the C3 position is in an axial orientation in this compound, as opposed to the equatorial orientation in cholesterol. The equatorial 3β-OH is considered optimal for hydrogen bonding interactions at the membrane-water interface and for promoting the condensed, ordered packing of adjacent lipids. The axial 3α-OH is less effective in mediating these ordering effects.

Consequently, the incorporation of this compound into a phospholipid membrane, such as one made of dipalmitoylphosphatidylcholine (DPPC), leads to a less ordered and less stable bilayer compared to one containing cholesterol. It is less capable of inducing the formation of tightly packed liquid-ordered domains.

Membrane fluidity and permeability are inversely related to the degree of lipid packing. mdpi.com By disrupting the tight and orderly arrangement of phospholipid acyl chains, this compound increases both the fluidity and permeability of the membrane.

Membrane Fluidity: Cholesterol, at physiological temperatures, decreases membrane fluidity by restricting the motion of phospholipid tails. plos.org In contrast, the bent structure of this compound creates defects in lipid packing. This disruption increases the space between phospholipid molecules and allows for greater motional freedom (e.g., rotational and lateral diffusion) of the acyl chains, resulting in a more fluid membrane state.

Membrane Permeability: The tight packing induced by cholesterol creates a more effective barrier to the passive diffusion of small, water-soluble molecules across the bilayer. mdpi.com Because this compound reduces packing efficiency, it increases the membrane's permeability. The less condensed lipid environment facilitates the transient formation of voids, allowing small molecules and ions to cross the membrane more readily.

Role in Cellular Signaling Pathways and Membrane Protein Function (Non-Clinical)

The function of many integral and membrane-associated proteins is exquisitely sensitive to the biophysical properties of the surrounding lipid bilayer, including its thickness, fluidity, and domain organization. nih.govnih.gov By altering these fundamental membrane properties, this compound can indirectly modulate cellular signaling pathways and the function of membrane proteins without necessarily binding to them directly.

The functions of G-protein coupled receptors (GPCRs), a vast family of signal-transducing proteins, are known to be regulated by membrane cholesterol. frontiersin.orgnih.gov Cholesterol can influence receptor conformation, dimerization, ligand-binding affinity, and the efficiency of coupling to intracellular G-proteins, often by ensuring the proper organization of signaling platforms within lipid rafts. ox.ac.uknih.gov

By disrupting lipid packing and inhibiting the formation of ordered domains, this compound would be expected to alter the functional landscape for these proteins. For instance:

Altered Protein Clustering: Signaling pathways that depend on the co-localization of receptors and downstream effectors within cholesterol-rich rafts would be impaired in the presence of this compound, which disfavors raft formation. mdpi.com

Modulation of Conformational State: Changes in membrane fluidity and thickness can impact the conformational equilibrium of transmembrane proteins, potentially altering their activity state. A more fluid environment created by this compound could affect the stability of specific receptor conformations required for signaling. nih.gov

Disrupted Signaling Complexes: The assembly of functional signaling complexes, which may require a specific lipid environment for optimal protein-protein interactions, could be hindered by the membrane-disordering effects of this compound.

Therefore, while not a direct ligand for many signaling proteins, this compound can act as a potent modulator of cellular processes by changing the physical stage—the cell membrane—upon which these events unfold.

Modulation of G-Protein Coupled Receptor (GPCR) Function by Sterol Epimers

G-protein coupled receptors (GPCRs) represent the largest family of transmembrane proteins and are crucial for transducing extracellular signals into intracellular responses. nih.gov The function of these receptors can be significantly influenced by the lipid environment of the cell membrane, particularly by cholesterol and its isomers. nih.govnih.gov Membrane cholesterol can act as an allosteric modulator of GPCRs, binding to specific sites on the receptor to alter ligand binding, receptor activation, and signal transduction. nih.govnih.gov This modulation can occur through direct binding to the receptor or indirectly by altering the physical properties of the membrane, such as fluidity and organization. nih.govmdpi.com

The precise stereochemistry of a sterol is critical in these interactions. Even minor changes, such as the orientation of the hydroxyl group at the C3 position, can lead to vastly different biological outcomes. Sterol epimers, which differ in the configuration at a single carbon atom, often exhibit distinct effects on GPCR function. For instance, the activity of Smoothened (SMO), a GPCR involved in the Hedgehog signaling pathway, is exquisitely sensitive to sterol structure. While cholesterol can activate SMO, its epimer, epicholesterol (which has a 3α-hydroxyl group instead of the 3β-hydroxyl group of cholesterol), is unable to activate Hh target genes. elifesciences.org This highlights the stereoselective nature of the sterol-GPCR interaction.

This compound, the 3α-epimer of allocholesterol, also demonstrates the principle of stereo-specific modulation of protein function, although direct studies on its interaction with GPCRs are limited. Research on the enzyme acyl-CoA:cholesterol acyltransferase (ACAT1), which is involved in cholesterol esterification, shows that while allocholesterol can act as a substrate, this compound cannot. nih.gov This indicates that the 3α-hydroxy configuration of this compound prevents it from being recognized by the enzyme's substrate site. nih.gov Furthermore, unlike other sterols such as epicholesterol and cholestanol (B8816890), this compound does not significantly activate the ACAT1 enzyme, suggesting it is also ineffective at the allosteric activation site. nih.gov While ACAT1 is not a GPCR, this finding underscores the critical importance of the 3-hydroxyl group's orientation for molecular recognition and function, a principle that extends to GPCRs. The structural differences between sterol epimers can influence their ability to stabilize specific receptor conformations, thereby modulating downstream signaling pathways. researchgate.net

Table 1: Effect of Sterol Epimers on Selected Protein Functions

SterolProtein TargetObserved EffectReference
CholesterolSmoothened (GPCR)Activates Hedgehog signaling elifesciences.org
EpicholesterolSmoothened (GPCR)Does not activate Hedgehog signaling elifesciences.org
AllocholesterolACAT1Serves as a substrate (23% of cholesterol's rate) nih.gov
This compoundACAT1Not a substrate for ACAT1 nih.gov
EpicholesterolACAT1Poor substrate, but activates ACAT1 esterification of sitosterol nih.gov
This compoundACAT1Does not significantly activate ACAT1 esterification of sitosterol nih.gov

Involvement in Endocytosis Mechanisms Dependent on Sterol Structure

Endocytosis is a fundamental cellular process for the uptake of extracellular materials and the regulation of plasma membrane components. immunologyresearchjournal.com This process can occur through various mechanisms, including clathrin-mediated and clathrin-independent pathways. nih.govberkeley.edu It is well-established that membrane sterols are essential for endocytosis. molbiolcell.orgmolbiolcell.org Studies involving the replacement of endogenous cholesterol with various sterol analogues have revealed strict structural requirements for a sterol to support this process. nih.govnih.gov

The ability of a sterol to support the formation of ordered lipid domains, often referred to as lipid rafts, is a necessary condition for both clathrin-dependent and clathrin-independent endocytosis. nih.govnih.govbiologists.com However, this property alone is not sufficient. A critical structural feature for a sterol to facilitate endocytosis is the presence of a 3β-hydroxyl group. nih.govbiologists.com Steroids that lack this feature, or have it in the opposite (alpha) configuration, fail to support endocytosis even if they can promote the formation of ordered membrane domains. nih.govbiologists.com

Research has shown that epicholesterol, the 3α-epimer of cholesterol, does not support endocytosis. nih.govbiologists.com Similarly, allocholesterol, which has the correct 3β-hydroxyl group but differs from cholesterol in the A/B ring fusion (trans-fused), shows virtually no ability to promote the endocytosis of markers for either clathrin-independent or clathrin-dependent pathways. nih.gov Given that this compound possesses a 3α-hydroxyl group, analogous to epicholesterol, it is expected to be incapable of supporting endocytosis. nih.govnih.gov The 3α-OH configuration prevents the sterol from performing its essential function in the endocytic machinery, a role that is distinct from simply maintaining membrane domain structure. nih.gov Other structural features, such as the presence of double bonds in the sterol rings or an aliphatic tail identical to that of cholesterol, have been found to be neither necessary nor sufficient for endocytosis to occur. nih.govbiologists.com

Table 2: Impact of Sterol Structure on Endocytosis

SterolKey Structural Feature(s)Ability to Support Ordered Domain FormationAbility to Support EndocytosisReference
Cholesterol3β-OH, Δ5 double bondYesYes nih.gov
Epicholesterol3α-OH, Δ5 double bondYesNo nih.govbiologists.com
Allocholesterol3β-OH, A/B ring trans-fusionYesNo nih.gov
4-cholesten-3-one3-keto group (no OH)NoNo nih.govbiologists.com
Coprostanol3β-OH, A/B ring cis-fusionNoNo nih.gov

Advanced Analytical Methodologies for Epi Allocholesterol Research and Elucidation

Mass Spectrometry Techniques for Structural Confirmation and Quantification

Mass spectrometry (MS) is a fundamental tool for analyzing epi-allocholesterol, known for its high sensitivity and specificity in detecting and quantifying the compound within complex biological samples. broadinstitute.org This technique converts molecules into gas-phase ions, which can then be manipulated by electric and magnetic fields to determine their mass-to-charge ratio. broadinstitute.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Sterol Profiling

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established and powerful method for analyzing sterols like this compound. thermofisher.com In this technique, the sample is first vaporized and separated into its components using a capillary column. thermofisher.com These separated components then enter the mass spectrometer for ionization and detection. thermofisher.com To enhance their volatility for GC analysis, sterols are often chemically modified through a process called derivatization, commonly by silylation. nih.govresearchgate.net

The resulting trimethylsilyl (B98337) (TMS) ether of this compound produces a distinct mass spectrum, which aids in its unambiguous identification. nih.govaocs.org GC-MS is a valuable tool for monitoring contaminants in various environments and is frequently used for both targeted and untargeted analysis of samples. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Resolution MS

Liquid chromatography-mass spectrometry (LC/MS) is often preferred for analyzing less volatile and thermally sensitive compounds like sterols, as it frequently eliminates the need for derivatization. researchgate.netmdpi.com LC/MS separates compounds in a liquid phase before they are introduced to the mass spectrometer. mdpi.com The use of high-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which is crucial for distinguishing this compound from other molecules with the same nominal mass. chromatographyonline.commdpi.com While low-resolution mass spectrometry (LRMS) can only identify compounds by their nominal mass, HRMS offers the necessary precision to confirm or deny LRMS findings. chromatographyonline.com

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
TechniquePrimary ApplicationSample PreparationKey Advantage
GC/MSSterol ProfilingDerivatization (e.g., silylation) often requiredHigh chromatographic resolution and established libraries for identification
LC/MSTargeted and Untargeted AnalysisOften requires minimal sample preparationSuitable for less volatile and thermally labile compounds
High-Resolution MSAccurate Mass DeterminationDependent on the preceding separation techniqueHigh mass accuracy for unambiguous formula determination
Tandem MS (MS/MS)Structural ElucidationDependent on the ionization methodProvides detailed fragmentation patterns for structural confirmation
Ambient Ionization MSReal-Time Surface AnalysisMinimal to no sample preparation requiredRapid analysis of samples in their native environment

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for the definitive structural confirmation of this compound. mun.ca This technique involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then broken apart into smaller fragment ions. nih.govlibretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint," which is unique to the compound's structure. nih.gov This is especially useful for differentiating between isomers, as even minor differences in their 3D structures can lead to different fragmentation patterns. acs.orgnih.govlcms.cz Derivatization techniques, such as creating picolinyl esters, can further enhance the ability to distinguish between sterol isomers using MS/MS. rjptonline.org

Ambient Ionization Mass Spectrometry for Real-Time Analysis

Ambient ionization techniques allow for the direct analysis of samples in their natural state with little to no preparation. nih.govwikipedia.org Methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are part of this category. researchgate.netwikipedia.org These methods are promising for the rapid, real-time detection of this compound in biological tissues, which could open up new research avenues into its spatial distribution and dynamic changes in biological systems. nih.govnih.govscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure and stereochemistry of molecules like this compound. organicchemistrydata.orgrsc.org It provides detailed information about the arrangement of atoms within a molecule. organicchemistrydata.orglongdom.org

Table 2: Key NMR Parameters for this compound Stereochemical Assignment
NMR ParameterInformation ProvidedRelevance to this compound
Chemical Shifts (δ)Electronic environment of each nucleusConfirms the presence of specific functional groups and their immediate surroundings
Coupling Constants (J)Connectivity and dihedral angles between atomsHelps establish the relative orientation of protons, confirming stereochemistry
Nuclear Overhauser Effect (NOE)Through-space proximity of nucleiProvides definitive proof of the spatial arrangement of atoms, such as the axial C3-OH group
2D NMR (COSY, HSQC, HMBC)Correlation between different nucleiAllows for the complete assignment of all proton and carbon signals in the molecule

X-Ray Crystallography for High-Resolution Structural Determination of this compound Complexes

X-ray crystallography is a technique that provides the most definitive, high-resolution three-dimensional structure of a molecule by analyzing how a crystal of the molecule diffracts X-rays. nih.govmdpi.com While obtaining a crystal structure of isolated this compound has proven difficult, this technique is invaluable for determining its structure when it is bound to other molecules, such as proteins. mdpi.comnih.gov

By analyzing the diffraction pattern, researchers can generate a detailed electron density map and build an atomic-level model of the this compound complex. mdpi.commdpi.com This information is vital for understanding the specific molecular interactions between this compound and its binding partners, which can provide insights into its biological function. nih.gov The technique is accessible through specialized facilities that provide the necessary instrumentation for crystallization and data collection. up.pt

Advanced Chromatographic Separation Techniques for this compound and its Isomers

Chromatographic techniques are fundamental to the purification and analysis of this compound. The ability to separate it from other sterols, particularly its epimer allocholesterol (B1250496) and the ubiquitous cholesterol, is crucial for accurate research findings. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most powerful and widely employed methods in this field.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of specific components within a mixture. wikipedia.org It operates by passing a pressurized liquid mobile phase containing the sample mixture through a column filled with a solid adsorbent material, known as the stationary phase. wikipedia.org The differential interactions between the sample components and the stationary phase lead to their separation. wikipedia.org

Reversed-phase HPLC (RP-HPLC) is a particularly common and effective method for separating a wide array of molecules due to its speed and column stability. walshmedicalmedia.com In the context of sterol analysis, HPLC offers a significant advantage by enabling the separation and quantification of free cholesterol and cholesteryl esters, often with baseline separation achieved in a single run. nih.gov For instance, a convenient method for this purpose utilizes a Zorbax ODS reversed-phase column with an isocratic elution of acetonitrile/isopropanol (50:50, v/v), achieving separation within 25 minutes. nih.gov

The separation of sterol isomers, such as this compound from its counterparts, presents a considerable analytical challenge due to their structural similarity. walshmedicalmedia.com However, HPLC has proven to be a highly effective tool for this purpose. walshmedicalmedia.comrsc.org The technique's high resolving power allows for the differentiation of isomers, which is critical for ensuring the purity of isolated compounds and for accurate quantification in biological samples. walshmedicalmedia.com HPLC can be used to purify the unsaponifiable fraction of fats and oils, which contains sterols, before further analysis by other methods like gas chromatography (GC). nih.gov The use of HPLC in this manner helps to remove interfering substances, such as fatty acids. nih.gov

Recent advancements have seen the development of liquid-chromatographic methods coupled with mass spectrometry (LC-MS) for the analysis of sterols. researchgate.net One such method, using atmospheric pressure chemical ionization (APCI)-MS, allows for the direct analysis of saponified samples without the need for a preliminary TLC step, thereby simplifying the workflow. researchgate.net This approach has been successfully used to separate and identify numerous sterols in various oils. researchgate.net Furthermore, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the microanalysis of compounds in biological samples, offering high sensitivity and specificity. nih.gov

MethodStationary PhaseMobile PhaseDetectionApplication
RP-HPLCZorbax ODSAcetonitrile/Isopropanol (50:50, v/v)UVSeparation of free cholesterol and cholesteryl esters nih.gov
HPLCSilica (B1680970) Geln-hexane/ethyl ether (1:1, v/v)UVIsolation of sterol and triterpenic dialcohol fractions internationaloliveoil.org
LC-APCI-MSWaters Atlantis dC18Acetonitrile/Water (0.01% acetic acid) gradientAPCI-MSDirect analysis of sterols in saponified oils researchgate.net
HPLC-ESI-MS/MSNot specifiedNot specifiedESI-MS/MSHighly sensitive and specific analysis of sterol profiles nih.gov

Thin-layer chromatography (TLC) is a versatile and cost-effective technique for the separation of lipids and other non-volatile mixtures. aocs.orgrockefeller.edu The principle of TLC involves a stationary phase, typically a coating of an adsorbent material like silica gel on a plate, and a mobile phase, a solvent system that moves up the plate via capillary action. rockefeller.edu Components of a mixture are separated based on their differential partitioning between the stationary and mobile phases. rockefeller.edu

In sterol research, TLC is widely used for the separation of different lipid classes. aocs.org For instance, neutral lipids such as cholesterol esters, triglycerides, free fatty acids, and cholesterol can be effectively resolved using a mobile phase consisting of hexane (B92381) and diethyl ether with a small amount of formic acid. aocs.org High-performance TLC (HP-TLC), which utilizes silica gel with a smaller and more uniform particle size, offers enhanced separation and shorter elution times. aocs.org

A significant application of TLC in sterol analysis is the separation of cholesterol from its closely related isomers and degradation products. nih.govresearchgate.net One improved method for this purpose employs a reversed-phase system with a mobile phase of butanol-methanol-water-acetic acid (40:40:20:4, v/v/v/v). nih.gov Visualization of the separated spots can be achieved by spraying with a reagent such as 4-methoxybenzaldehyde (B44291) in a sulfuric acid-acetic acid-ethanol-water mixture, which produces colored spots. nih.gov

The separation of cholesterol from its companions like cholestanol (B8816890) and Δ7-cholestenol can be challenging. researchgate.net A two-step TLC procedure has been developed to address this. The first step involves using silica gel impregnated with silver nitrate, which retards the movement of cholesterol due to complex formation with the silver ions at the double bond. researchgate.net The faster-moving spot containing cholestanol and Δ7-cholestenol can then be resolved on a second, reversed-phase TLC plate at low temperature. researchgate.net The combination of TLC with gas-liquid chromatography (GLC) has also proven effective for the identification of neutral steroids in complex samples like feces, allowing for the separation of steroids of both endogenous and dietary origin. nih.gov

Stationary PhaseMobile PhaseApplicationReference
Reversed-phaseButanol-methanol-water-acetic acid (40:40:20:4)Separation of cholesterol and its degradation products nih.gov
Silica gelHexane-diethyl ether-formic acidSeparation of neutral lipid classes aocs.org
Silica gel G with silver nitrateNot specifiedSeparation of cholesterol from cholestanol and Δ7-cholestenol researchgate.net
Silica gelToluene:diethyl ether:ethyl acetate (B1210297):acetic acid (75:10:13:1.2)Separation of neutral lipids researchgate.net

Radiometric and Isotopic Labeling Techniques for Metabolic Flux and Distribution Studies

Radiometric and isotopic labeling techniques are powerful tools for investigating the metabolic fate and distribution of compounds like this compound within biological systems. frontiersin.orgmoravek.com These methods involve introducing a labeled version of the molecule of interest into a system and then tracking its transformation and localization over time. moravek.com

Stable isotope labeling, in particular, has become a cornerstone of metabolic flux analysis (MFA). frontiersin.orgcreative-proteomics.com In this approach, a substrate enriched with a stable isotope, such as carbon-13 (¹³C), is introduced into a biological system. frontiersin.org The incorporation of the isotope into downstream metabolites is then monitored, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov The resulting labeling patterns provide detailed information about the flow of atoms through metabolic pathways, allowing for the quantification of intracellular metabolic fluxes. frontiersin.orgmdpi.comnih.gov This is particularly valuable for understanding how the metabolism of this compound might differ from that of other sterols and how it is influenced by various physiological or pathological conditions. frontiersin.org

Radiolabeling, which utilizes radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is another important technique. wuxiapptec.com The synthesis of radiolabeled compounds allows for highly sensitive tracking of their absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.com The process of synthesizing a radiolabeled compound involves replacing a specific atom in the molecule with its radioactive isotope. moravek.com For instance, in the study of sterol esterification, radiolabeled substrates such as [³H]oleoyl CoA or [³H]pregnenolone can be used to measure the activity of enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.net

The choice of isotope and the position of the label within the molecule are critical for successful experimental design. moravek.com The synthesis of radiolabeled compounds can be complex, often requiring multi-step reactions. moravek.com The development of novel radiolabeling methods, including those for complex biomolecules like RNA aptamers with isotopes such as copper-64 (⁶⁴Cu), continues to expand the applications of these techniques in molecular imaging and targeted therapy. nih.gov Similarly, the synthesis and radiolabeling of small molecules with isotopes like iodine-123 (¹²³I) are crucial for the development of new diagnostic and therapeutic agents. mdpi.com

Computational and Theoretical Studies on Epi Allocholesterol

Molecular Dynamics Simulations of Epi-Allocholesterol in Model Membranes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For sterols like this compound, MD simulations in model lipid bilayers (e.g., composed of dipalmitoylphosphatidylcholine - DPPC, or dimyristoylphosphatidylcholine (B1235183) - DMPC) are crucial for understanding their influence on membrane properties.

While direct MD simulation studies specifically on this compound are not prominent in the reviewed literature, extensive research on its stereoisomers, particularly cholesterol and epicholesterol (B1239626) (the 3α-epimer of cholesterol), provides a strong basis for predicting its behavior. nih.govnih.gov

Findings from Simulations of Related Isomers:

Epicholesterol: MD simulations of epicholesterol in DMPC bilayers show that, like cholesterol, it induces an ordering and condensing effect on the membrane, although to a lesser extent. nih.govnih.gov The primary difference stems from the orientation of the 3-hydroxyl group. In cholesterol, the equatorial 3β-OH group is positioned to form hydrogen bonds optimally with the phosphate (B84403) and carbonyl oxygen atoms of phospholipids (B1166683) and with water at the membrane-water interface. nih.gov In contrast, the axial 3α-OH group of epicholesterol leads to a different localization within the interface and alters the hydrogen-bonding network. nih.govnih.gov Studies show that epicholesterol's hydroxyl group is, on average, located deeper within the membrane interface compared to cholesterol's.

Allocholesterol (B1250496): The defining feature of allocholesterol is the cis-fusion of its A and B rings, resulting in a bent or kinked steroid backbone, unlike the relatively planar structure of cholesterol (trans-fusion). This structural difference is known to affect how the sterol packs within the lipid bilayer and how it is recognized by proteins. nih.gov

Inferred Behavior of this compound:

FeatureCholesterolEpicholesterolAllocholesterol (Inferred)This compound (Inferred)
3-OH Group β (Equatorial)α (Axial)β (Equatorial)α (Axial)
A/B Ring Fusion Trans (Planar)Trans (Planar)Cis (Bent)Cis (Bent)
Membrane Ordering StrongModerate nih.govModerate-WeakWeak
H-Bonding Strong with lipid headgroups/water nih.govAltered; deeper in interface nih.govSimilar to CholesterolAltered; similar to Epicholesterol
Packing Effect Efficient packingLess efficient than cholesterolDisrupted packing due to bent shapeSignificantly disrupted packing

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are theoretical methods used to compute the electronic structure of molecules, providing accurate information about their geometries, energies, and other properties. researchgate.netnih.govroutledge.com These methods are essential for performing a detailed conformational analysis, which involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. drugdesign.orgrsc.org

For a molecule like this compound, quantum calculations can elucidate the energetic consequences of its distinct stereochemical features. No specific quantum chemical studies focused solely on this compound were identified in the available literature. However, the principles of conformational analysis allow for a clear understanding of what such calculations would investigate. nih.govnih.gov

The primary areas of investigation would include:

A/B Ring Conformation: The cis-fusion of the A and B rings in this compound forces the A ring into a specific chair or boat-like conformation relative to the rest of the steroid nucleus. Quantum calculations can determine the precise geometry and the energetic stability of this conformation compared to the trans-fused system of cholesterol.

Hydroxyl Group Orientation: The calculations would quantify the energy difference between the axial 3α-hydroxyl group of this compound and the equatorial 3β-hydroxyl group of its isomer, Allocholesterol. This energy difference is a key factor in determining the relative stability of the two epimers.

Side Chain Flexibility: The rotational barriers around the bonds of the isooctyl side chain can be calculated. This provides insight into the flexibility of the tail and the preferred spatial orientations it adopts, which is critical for its interactions within a lipid bilayer. nih.gov

By comparing the lowest energy conformers of this compound with those of cholesterol, allocholesterol, and epicholesterol, quantum chemistry can provide a quantitative energetic ranking. This information is invaluable for parameterizing the force fields used in the molecular dynamics simulations described in the previous section, ensuring they accurately represent the molecule's behavior. mdpi.com

In Silico Modeling of this compound Binding to Proteins and Membrane Receptors

In silico modeling encompasses a range of computational techniques, including molecular docking and MD simulations, to predict and analyze the binding of a ligand like this compound to a protein or receptor. nih.govyale.edu The specific three-dimensional shape and chemical properties of a sterol are critical determinants of its ability to fit into a protein's binding pocket and form stabilizing interactions.

While direct modeling studies of this compound are scarce, experimental work on related isomers provides significant clues about its potential binding profile. A study on a novel sterol-binding protein, maistero-2, revealed that it could successfully bind to allocholesterol, indicating that the bent shape of the cis-fused A/B rings is recognized by some proteins. nih.gov However, the same study showed that binding was lost with epicholesterol, suggesting that the axial orientation of the 3α-hydroxyl group was detrimental to the interaction with this specific protein. nih.gov

From these findings, we can infer a highly specific binding profile for this compound:

Recognition of the 'Allo' Structure: The bent A/B ring system could be a key recognition feature for a subset of proteins that have evolved to bind non-planar sterols.

Constraint of the 'Epi' Configuration: The axial 3α-OH group would likely prevent or weaken binding to proteins that have a binding pocket specifically shaped to accommodate an equatorial hydroxyl group, which is common for cholesterol-binding proteins. This could involve steric clashes or the inability to form a critical hydrogen bond.

Therefore, in silico modeling would predict that this compound acts as a highly selective ligand. It would likely fail to bind to many canonical cholesterol-binding sites but may show high affinity for a unique set of proteins or receptors that can accommodate both its bent backbone and axial hydroxyl group. Another study noted that allocholesterol can inhibit protein translocation across the endoplasmic reticulum membrane, a function that could be explored for this compound through computational models. su.se

Docking Studies and Ligand-Protein Interaction Analysis for Sterol Isomers

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scirp.orgmdpi.com The process involves sampling a vast number of possible conformations and scoring them based on their binding energy, which estimates the affinity of the ligand for the protein. nih.gov

Docking studies on cholesterol and its stereoisomers, such as epicholesterol and ent-cholesterol (the full enantiomer), have demonstrated the profound importance of stereochemistry in molecular recognition. plos.org Research on ion channels has shown that while cholesterol and epicholesterol may bind within the same pocket, their different orientations lead to distinct sets of interactions with amino acid residues, resulting in different functional effects on the channel. mdpi.com

For this compound, docking studies would be essential to:

Identify Potential Binding Partners: By screening this compound against libraries of protein structures, novel protein targets could be identified.

Compare Binding to Known Receptors: Docking this compound into known cholesterol-binding sites would reveal whether it can be accommodated and would quantify its predicted binding affinity relative to cholesterol.

Analyze Interaction Details: The primary output of a docking simulation is the predicted binding pose, which shows the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and the protein.

Given its unique structure, docking simulations for this compound would be expected to yield results that differ significantly from those for cholesterol. The bent A/B ring system would alter how the molecule fits into crevices on a protein surface, while the axial hydroxyl group would change the potential hydrogen-bonding patterns compared to allocholesterol.

Study TypeCompoundKey Finding / Predicted OutcomeReference
Comparative Docking EpicholesterolBinds to the same sites as cholesterol but in different orientations, leading to altered function. plos.orgmdpi.com
Protein Binding Assay AllocholesterolRecognized and bound by the maistero-2 protein. nih.gov
Protein Binding Assay EpicholesterolNot bound by the maistero-2 protein, suggesting the axial -OH is unfavorable for this interaction. nih.gov
Predicted Docking This compoundWould likely show a unique binding profile, failing to bind many cholesterol receptors but potentially targeting proteins that recognize a bent sterol backbone.Inferred

Future Directions and Emerging Research Avenues for Epi Allocholesterol

Discovery of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The precise biosynthetic pathways leading to Epi-Allocholesterol in vivo remain largely uncharacterized. While the conversion of cholesterol to coprostanol can occur via an indirect pathway involving the isomerization of cholesterol to allocholesterol (B1250496), the specific enzymes that would catalyze the epimerization at the C3 position of the 5α-cholestane (allo) backbone are yet to be identified. mdpi.comresearchgate.netmdpi.com

Future research must focus on:

Identification of Reductases and Isomerases: A key area of investigation will be the hunt for novel 3α-hydroxysteroid dehydrogenases (HSDHs) or other reductases with specificity for cholestanone or related 3-keto-5α-steroid intermediates. nih.gov The stereospecific reduction of the 3-keto group is the critical step that would yield the 3α-hydroxyl configuration of this compound. Comparative genomics and proteomics of organisms or cell types where this compound is detected could lead to the discovery of these elusive enzymes.

Regulatory Pathway Elucidation: Understanding how the expression and activity of these putative biosynthetic enzymes are regulated is paramount. Research should investigate transcriptional and post-translational control mechanisms, exploring how cellular conditions, such as metabolic state or the presence of other sterols, might influence the production of this compound. This could reveal feedback loops or crosstalk with major lipid metabolic pathways. nih.gov

Microbial Contribution: The gut microbiota is a known source of diverse sterol modifications. mdpi.comnih.gov An indirect pathway for coprostanol formation involves the intermediate cholest-4-en-3-one. nih.gov It is plausible that specific gut microbes harbor the enzymatic machinery to produce this compound. Metagenomic and metabolomic studies of the gut microbiome are promising avenues to identify bacteria and the specific enzymes responsible for this biotransformation. researchgate.netmdpi.com

Elucidating the Full Spectrum of this compound's Molecular Targets

The biological function of a sterol is defined by its interactions with proteins and its influence on membrane properties. While some steroid molecules like allocholesterol are known substrates for enzymes such as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), the full range of proteins that specifically recognize and bind this compound is unknown. researchgate.net

Key future research directions include:

Systematic Target Identification: Unbiased, systematic approaches are needed to identify the "interactome" of this compound. This could involve affinity-based proteomics, where this compound derivatives are used as bait to pull down interacting proteins from cell lysates.

Functional Impact on Membrane Proteins: Research should systematically test the effect of substituting cholesterol with this compound on the function of various membrane proteins, such as ion channels, transporters, and receptors. Studies on other sterol isomers have shown that subtle changes in stereochemistry can dramatically alter protein activity, suggesting that this compound may have unique regulatory roles. nih.govnih.gov For instance, the orientation of the 3-hydroxyl group is known to be critical for the internalization of certain bacteria and for clathrin-mediated endocytosis. nih.gov

Influence on Lipid Rafts and Membrane Domains: The ability of a sterol to promote the formation of ordered lipid domains (rafts) is crucial for many cellular processes. nih.gov Biophysical studies using model membranes will be essential to determine how this compound influences membrane fluidity, thickness, and the formation and stability of lipid domains compared to cholesterol and other isomers.

Development of Advanced Spectroscopic and Imaging Probes for Sterol Dynamics

Visualizing the subcellular localization and trafficking of specific sterols is key to understanding their function. Currently, there are no specific probes for this compound, which severely limits the study of its dynamics in living cells. plos.orgresearchgate.net

Future efforts in this area should concentrate on:

Design of Specific Fluorescent Probes: A major goal is the chemical synthesis of this compound analogs that are intrinsically fluorescent or are tagged with environmentally sensitive fluorophores. acs.orgresearchgate.net These probes must be carefully designed to minimize structural perturbations that could alter their biological behavior. acs.orgresearchgate.net The development of probes with predictable spectroscopic shifts upon changes in their local environment would be particularly valuable. rsc.org

Advanced Microscopy Applications: Once developed, these probes can be used with advanced imaging techniques like Förster Resonance Energy Transfer (FRET), Fluorescence Recovery After Photobleaching (FRAP), and super-resolution microscopy to study the real-time dynamics of this compound. acs.orgmdpi.com This will allow researchers to track its movement between organelles, its residence time in different membrane domains, and its interactions with specific proteins. acs.org

Computational and Spectroscopic Correlation: Combining experimental data from techniques like femtosecond stimulated Raman spectroscopy with molecular dynamics (MD) simulations can provide an unprecedented level of detail about the orientation and dynamics of this compound within the membrane. acs.orgmbi-berlin.de This integrated approach can help interpret experimental findings and build accurate models of sterol-lipid and sterol-protein interactions.

Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems Studies

Progress in understanding this compound is fundamentally dependent on the synergy between chemistry and biology. unimelb.edu.auucsb.eduunimelb.edu.au The rarity of this compound necessitates a strong foundation in chemical synthesis to provide the tools for biological exploration.

This interdisciplinary approach will involve:

Scalable Chemical Synthesis: Developing efficient and scalable synthetic routes to produce high-purity this compound and its labeled derivatives (e.g., fluorescent, isotopic) is a critical first step. ircbc.ac.cn This will enable the broad range of biological experiments required to elucidate its function.

Cellular and Organismal Studies: With a reliable supply of synthetic this compound, cell biologists can perform sterol substitution studies in cultured cells to probe its role in various cellular processes, including signal transduction, membrane trafficking, and host-pathogen interactions. nih.govnih.gov

From Molecules to Disease Models: An integrated research program would connect the molecular-level findings from biophysical and cell biology studies to physiological outcomes in animal models. unimelb.edu.au This could involve investigating the metabolic fate of this compound and its potential role in diseases characterized by altered sterol metabolism. This "bench-to-bedside" approach, fueled by interdisciplinary collaboration, is essential to fully understand the significance of this unique sterol. ircbc.ac.cnucsb.edu

Compound Reference Table

Q & A

Q. Methodological Guidance

  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to estimate EC₅₀/IC₅₀ values. Validate assumptions with residual plots .
  • Handling outliers : Apply Grubbs’ test or robust regression (e.g., Huber loss) to mitigate skewed results .
  • Power analysis : Precalculate sample sizes via tools like G*Power to ensure sufficient sensitivity (α=0.05, β=0.2) .

How should researchers validate the specificity of this compound interactions in membrane lipid rafts?

Q. Advanced Experimental Design

  • Control experiments : Compare binding with cholesterol-depleted membranes (e.g., methyl-β-cyclodextrin treatment) .
  • Biophysical assays : Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics (KD, kon/koff) .
  • Molecular dynamics (MD) simulations : Validate experimental findings with in silico models of lipid bilayer interactions (e.g., CHARMM-GUI) .

What ethical and methodological safeguards are essential for human studies involving this compound supplementation?

Q. Ethical & Methodological Integration

  • Informed consent : Disclose potential lipid metabolism alterations and long-term risks per HREC guidelines .
  • Blinding protocols : Use double-blind, placebo-controlled designs to reduce bias .
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share raw lipidomics data via repositories like MetaboLights .

How can researchers optimize chromatographic separation for quantifying this compound in complex biological matrices?

Q. Analytical Technique Optimization

  • Column selection : Use C18 or phenyl-hexyl columns with sub-2µm particles for high-resolution separation .
  • Mobile phase : Optimize gradient elution with additives (e.g., 0.1% formic acid) to enhance ionization in LC-MS/MS .
  • Matrix effects : Validate recovery rates (>85%) via spike-and-recovery experiments in plasma/lysate .

What strategies mitigate confounding variables in epidemiological studies linking this compound to cardiovascular outcomes?

Q. Advanced Data Analysis

  • Covariate adjustment : Control for age, BMI, and lipid-lowering therapies using multivariate regression .
  • Mendelian randomization : Leverage genetic variants (e.g., SNPs in CYP7A1) as instrumental variables to infer causality .
  • Sensitivity analysis : Test robustness via E-value calculations to quantify unmeasured confounding .

How should contradictory findings between computational predictions and experimental data on this compound’s stability be addressed?

Q. Interdisciplinary Reconciliation

  • Force field validation : Cross-check MD simulations (e.g., AMBER vs. CHARMM) with experimental DSC/TGA data .
  • Error quantification : Report confidence intervals for computational parameters (e.g., ΔG binding ± SEM) .
  • Iterative refinement : Use Bayesian optimization to align in silico models with empirical results .

What are the best practices for documenting and sharing synthetic protocols and spectral data for this compound?

Q. Data Reproducibility Standards

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Deposit spectra in platforms like NMRShiftDB .
  • Supplementary materials : Include step-by-step videos of critical reactions (e.g., crystallization) and raw NMR/FID files .
  • Peer review : Adopt Beilstein Journal’s checklist for experimental rigor (e.g., reporting Rf values, solvent ratios) .

How can researchers leverage omics datasets to explore this compound’s role in lipid homeostasis?

Q. Systems Biology Approaches

  • Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and lipidomics (MALDI-TOF) via tools like MetaboAnalyst .
  • Pathway enrichment : Use KEGG or Reactome to identify overrepresented pathways (e.g., bile acid synthesis) .
  • Machine learning : Train classifiers (e.g., random forests) on lipidomic profiles to predict this compound’s regulatory nodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.